molecular formula C19H22N2O5S B2907929 3,4-dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954604-47-8

3,4-dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

Numéro de catalogue: B2907929
Numéro CAS: 954604-47-8
Poids moléculaire: 390.45
Clé InChI: KSEARVOCRLGPGB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 954604-47-8) is a synthetic organic compound with a molecular formula of C19H22N2O5S and a molecular weight of 390.5 g/mol . This benzensulfonamide derivative features a complex structure integrating a 3,4-dimethoxyphenyl group linked to a 1-phenylpyrrolidin-3-yl scaffold via a sulfonamide bridge. The presence of both the sulfonamide functional group and the pyrrolidinone ring makes it a compound of significant interest in advanced chemical research and drug discovery efforts . Sulfonamide-based compounds are widely investigated for their diverse biological activities and their utility in modulating various enzyme and receptor targets. As a building block in medicinal chemistry, this compound can be utilized in the synthesis and exploration of novel therapeutic agents. Its structural features suggest potential for application in developing enzyme inhibitors or receptor modulators, aligning with the research interest in substituted pyrrolidine compounds as bioactive molecules . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption. Researchers should handle this material with appropriate safety precautions, as its full toxicological and safety profile has not been fully characterized.

Propriétés

IUPAC Name

3,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-17-9-8-16(11-18(17)26-2)27(23,24)20-12-14-10-19(22)21(13-14)15-6-4-3-5-7-15/h3-9,11,14,20H,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEARVOCRLGPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the phenylpyrrolidinone core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy groups can be oxidized to hydroxyl groups under specific conditions.

  • Reduction: The pyrrolidinone ring can be reduced to a pyrrolidine ring.

  • Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Using reducing agents such as lithium aluminum hydride.

  • Substitution: Using nucleophiles like amines or alcohols in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: 3,4-dihydroxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide.

  • Reduction: 3,4-dimethoxy-N-((3-hydroxymethyl-5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents.

  • Industry: Its unique properties might be useful in the development of new materials or chemical processes.

Mécanisme D'action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Findings from Comparative Analysis

Substituent-Driven Activity: The thiazole ring in Ro-61-8048 confers potent KMO inhibition, critical for modulating neuroactive kynurenine pathway metabolites . In contrast, the target compound’s pyrrolidinone group may favor alternative targets (e.g., proteases or kinases). Phthalazinone-sulfonamides exhibit antifungal activity dependent on substituents: removal of a methyl group at position 4 enhances efficacy against Candida spp. .

Solubility and Pharmacokinetics: Ro-61-8048 requires pH adjustment (NaOH) for solubility, whereas morpholino-containing analogs (e.g., chromenyl-sulfonamides) achieve improved aqueous solubility without formulation challenges . The target compound’s dimethoxy groups likely enhance membrane permeability but may reduce solubility compared to polar substituents (e.g., morpholino).

Therapeutic Potential: Ro-61-8048 has demonstrated translational relevance in Parkinson’s disease models, reducing dyskinesias when combined with levodopa . Phthalazinone-sulfonamides are promising antifungals, with MIC values surpassing fluconazole .

Activité Biologique

3,4-Dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is a chemical compound with potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a benzenesulfonamide moiety and a pyrrolidinone ring. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C19H20N2O4
  • Molecular Weight : 340.379 g/mol
  • Structure : The compound features dimethoxy substitutions at the 3 and 4 positions of the benzene ring, along with a pyrrolidinone structure attached to the nitrogen atom of the sulfonamide group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Enzyme Inhibition

Recent studies have highlighted the potential of benzenesulfonamide derivatives in inhibiting carbonic anhydrase (CA) isoforms. For instance, compounds similar to 3,4-dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide have shown varying degrees of inhibition against human carbonic anhydrase isoforms I, II, IX, and XII, with inhibition constants (K_i) ranging from nanomolar to micromolar levels .

CompoundK_i (nM) for CA IK_i (nM) for CA IIK_i (nM) for CA IXK_i (nM) for CA XII
Compound A49.35.19.45.2
Compound B64594171945.11159
Compound C51.510.228.25.2

Anticancer Activity

In vitro studies have demonstrated that certain benzenesulfonamide derivatives exhibit significant cytotoxic effects against breast cancer cell lines (e.g., T-47D and MCF-7). For instance, one study reported IC_50 values of approximately 10.9 μM for one derivative against T-47D cells, indicating promising potential as an anticancer agent .

Case Studies

  • Study on Carbonic Anhydrase Inhibitors : A recent investigation into several benzenesulfonamide derivatives revealed that modifications in structure significantly impacted their inhibitory potency against CA isoforms. The introduction of hydrophilic tails was found to enhance activity significantly .
  • Anticancer Efficacy : Another study focused on the anticancer properties of similar compounds demonstrated that specific structural modifications led to improved efficacy against human breast cancer cell lines, suggesting a structure-activity relationship that could be exploited in drug design .

Q & A

Q. Key Considerations :

  • Optimize reaction temperatures (e.g., 0–25°C for sensitive intermediates).
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of methoxy groups .

How can the compound’s molecular structure be rigorously characterized?

Basic Research Focus
A combination of analytical techniques is required:

TechniqueApplicationExample ParametersReference
X-ray Crystallography Determine crystal structureSHELX refinement; Mo-Kα radiation
NMR Spectroscopy Confirm connectivity¹H/¹³C in DMSO-d₆; δ 7.2–8.1 (aromatic protons)
Mass Spectrometry Verify molecular weightHRMS (e.g., [M+Na]⁺ = 454.16587)

Note : Use WinGX for crystallographic data processing and ORTEP for visualization .

What methodologies are recommended for initial biological activity profiling?

Q. Basic Research Focus

  • In vitro enzyme inhibition assays : Test against targets like kynurenine 3-monooxygenase (KMO) at 1–100 µM concentrations .
  • Cell-based assays : Hypoxia-inducible factor (HIF-1) inhibition using HRE-luciferase reporter systems .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., glioblastoma) to rule off-target effects .

Data Interpretation : Compare IC₅₀ values with structurally related analogs (e.g., Ro 61-8048, a KMO inhibitor ).

How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?

Advanced Research Focus
Methodology :

  • Substituent modification : Vary methoxy groups, pyrrolidinone substituents, or sulfonamide linkages .
  • Biological testing : Evaluate HIF-1 inhibition (luciferase assays) or KMO activity in dose-response studies .

Q. Example SAR Table :

AnalogModificationHIF-1 Inhibition (%)Reference
5ePropan-2-yl45% at 10 µM
6aPhenyl71% at 10 µM
6bDichloro28% at 10 µM

Computational Support : Perform molecular docking to predict binding modes to HIF-1α .

How can contradictory data in biological activity assays be resolved?

Advanced Research Focus
Case Study : Discrepancies between HIF-1 inhibition (luciferase) and protein levels (Western blot):

  • Orthogonal validation : Confirm HIF-1α degradation via Western blot under hypoxia .
  • Control experiments : Rule out cytotoxicity using viability assays .
Assay TypeObservationResolutionReference
HRE-luciferase50% inhibitionValidate with Western blot
CytotoxicityNo effect at 10 µMTest in multiple cell lines

What strategies are effective for analyzing crystallographic data of this compound?

Q. Advanced Research Focus

  • Data refinement : Use SHELXL for small-molecule refinement (e.g., anisotropic displacement parameters) .
  • Validation : Check for twinning or disorder using PLATON .
  • Visualization : Generate ORTEP diagrams with 50% probability ellipsoids .

Key Metrics : Report R-factors (<5%), bond length deviations (±0.02 Å) .

How can metabolic stability and degradation pathways be investigated?

Q. Advanced Research Focus

  • In vitro models : Incubate with liver microsomes or hepatocytes; monitor demethylation via LC-MS .
  • Forced degradation : Expose to acidic/basic conditions (e.g., 0.1M HCl/NaOH) to identify hydrolytic products .

Q. Analytical Tools :

  • UPLC-QTOF for metabolite identification.
  • Compare degradation profiles with analogs lacking methoxy groups .

What approaches are used for target identification and validation?

Q. Advanced Research Focus

  • Affinity chromatography : Immobilize the compound on resin; pull down binding proteins from cell lysates .
  • Surface plasmon resonance (SPR) : Measure binding kinetics to putative targets (e.g., KMO) .
  • Gene knockout : Use CRISPR/Cas9 to validate target necessity in cellular models .

Case Study : KMO inhibition by Ro 61-8048 elevates neuroprotective kynurenic acid (KYNA) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.